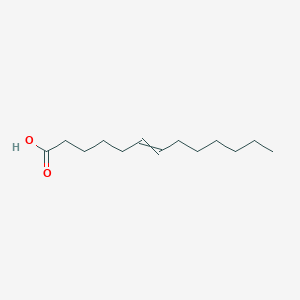

(Z)-6-Tridecenoic Acid

Description

Contextualization of Unsaturated Fatty Acids in Chemical Biology

Unsaturated fatty acids are a class of carboxylic acids that feature at least one carbon-carbon double bond within their hydrocarbon chain. fiveable.me This structural characteristic distinguishes them from saturated fatty acids, which contain only single bonds and are "saturated" with hydrogen atoms. libretexts.org The presence of double bonds introduces "kinks" into the fatty acid's structure, preventing the molecules from packing together tightly. fiveable.me This results in a lower melting point, which is why most unsaturated fats are liquid at room temperature and are often referred to as oils. libretexts.org

In the field of chemical biology, unsaturated fatty acids are of paramount importance. They are fundamental components of phospholipids (B1166683), which form the lipid bilayers of cell membranes. The kinks in unsaturated fatty acids are crucial for maintaining the fluidity and flexibility of these membranes, enabling essential cellular processes like transport and signaling. fiveable.me Beyond their structural role, they serve as vital energy sources and as precursors for a variety of bioactive lipids and signaling molecules that regulate physiological processes, including inflammation. fiveable.memdpi.com The human body can synthesize many fatty acids, but it lacks the necessary enzymes to introduce double bonds beyond the ninth carbon atom. quora.com This makes certain polyunsaturated fatty acids, like linoleic acid and alpha-linolenic acid, essential nutrients that must be obtained from the diet. libretexts.orgquora.com

Significance of Geometric Isomerism (Z/E) in Tridecenoic Acid Structures

The carbon-carbon double bonds in unsaturated fatty acids can exist in two different geometric configurations: cis (Z) or trans (E). This geometric isomerism has profound implications for the molecule's shape and biological function. libretexts.orgnih.gov In a cis configuration, the hydrogen atoms attached to the double-bonded carbons are on the same side of the hydrocarbon chain, which creates a significant bend or "kink" in the molecule. libretexts.org Conversely, in a trans configuration, the hydrogen atoms are on opposite sides, resulting in a more linear shape, similar to that of a saturated fatty acid. libretexts.orgacs.org

The vast majority of naturally occurring unsaturated fatty acids possess the cis (Z) configuration. libretexts.orgacs.org This cis geometry is critical for the proper organization of phospholipids in cell membranes, as the kinks prevent tight packing and ensure membrane fluidity. fiveable.meacs.org Trans fatty acids, which are often byproducts of industrial processes like partial hydrogenation of vegetable oils, have a straighter structure that can disrupt membrane organization and has been associated with negative health effects. acs.org

In the context of tridecenoic acid (a 13-carbon monounsaturated fatty acid), the position and geometry of the double bond define its specific properties and biological relevance. For (Z)-6-Tridecenoic Acid, the "(Z)" denotes the cis configuration, and the "6" indicates that the double bond begins at the sixth carbon atom from the carboxyl group. This specific structure dictates how it interacts with enzymes and integrates into lipid structures, distinguishing it from its (E)-6-tridecenoic acid counterpart and other positional isomers. The biological functions of fatty acids are determined by their chain length, as well as the position and geometry of their double bonds. nih.govrsc.org

Scope and Research Imperatives for this compound

This compound is a specific, less common long-chain fatty acid. ebi.ac.uk Research on this particular compound is not as extensive as for more common fatty acids like oleic or linoleic acid, but it holds unique interest in several niche areas of lipid research.

Current research imperatives for this compound are driven by its identification as a natural product and its potential biological activities. It has been identified as a secondary metabolite produced by the fungus Aspergillus sydowii. nih.gov The study of such secondary metabolites is crucial as they often possess diverse bioactivities, including antimicrobial and cytotoxic properties, making them potential candidates for drug development. nih.gov

Furthermore, this compound is a known component of gorlic acid, which is a cyclopentenyl fatty acid found in the oil of certain plants from the Flacourtiaceae family. aocs.orgdss.go.th These oils have a history of use in traditional medicine, suggesting that their individual fatty acid components may have specific biological effects worth investigating. dss.go.th The synthesis of this compound has been documented, providing a means to produce the pure compound for detailed study. nih.gov Research also touches upon its relevance in the metabolic engineering of microorganisms like Yarrowia lipolytica for the production of odd-chain fatty acids. nih.gov

The primary research focus for this compound is on elucidating its natural sources, understanding its biosynthetic pathways, and discovering its specific biological functions, which remain largely unexplored.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₃H₂₄O₂ | nih.gov |

| Molecular Weight | 212.33 g/mol | nih.gov |

| CAS Number | 73856-88-9 | nih.gov |

| Systematic Name | (6Z)-Tridec-6-enoic acid | nih.gov |

| Synonyms | cis-6-Tridecenoic acid | N/A |

| Classification | Long-chain fatty acid | ebi.ac.uk |

Table 2: Summary of Selected Research Findings on this compound

| Research Area | Finding | Organism/System | Source |

|---|---|---|---|

| Natural Product Identification | Identified as a secondary metabolite. | Aspergillus sydowii (fungus) | nih.gov |

| Chemical Synthesis | A method for the chemical synthesis of the compound has been established. | In vitro chemical reaction | nih.gov |

| Component of Complex Lipid | Found as part of the structure of gorlic acid, a cyclopentenyl fatty acid. | Hydnocarpus wightiana (plant) | aocs.orgdss.go.th |

| Metabolic Engineering | Relevant to the engineered production of odd-chain fatty acids. | Yarrowia lipolytica (yeast) | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C13H24O2 |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

tridec-6-enoic acid |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h7-8H,2-6,9-12H2,1H3,(H,14,15) |

InChI Key |

JFSULGQQCJJKOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Bioprospecting of Z 6 Tridecenoic Acid and Its Structural Analogs

Isolation and Identification from Marine Organisms

The marine environment, with its vast biodiversity, is a rich source of novel chemical compounds. Sponges, in particular, are known to host a remarkable diversity of fatty acids, some of which are not found anywhere else in nature.

Occurrence in Marine Sponges (e.g., Pseudosuberites sp. and Suberites massa)

Research into the phospholipid fatty acid composition of two Senegalese marine sponges, Pseudosuberites sp. and Suberites massa, led to the identification of over fifty different fatty acids. africaresearchconnects.commarinespecies.orgmarinespecies.org Among the array of compounds discovered, (Z)-6-Tridecenoic acid was identified, highlighting the chemical richness of these marine organisms. africaresearchconnects.comacs.orgvliz.beresearchgate.net

In a detailed analysis, the phospholipid fatty acid profiles of these two sponges from the family Suberitidae were characterized. While Suberites massa was found to be rich in 5,9-dienoic and trienoic demospongic acids, Pseudosuberites sp. revealed a more complex mixture. africaresearchconnects.comresearchgate.netresearchgate.net This included a significant proportion of 2-hydroxy long-chain fatty acids, alongside the newly identified this compound. africaresearchconnects.comacs.orgvliz.beresearchgate.netresearchgate.netresearchgate.net

Identification of Branched-Chain Derivatives (e.g., 12-methyl-(Z)-6-tridecenoic acid)

Further investigation into the fatty acid composition of sponges of the family Suberitidae also led to the discovery of a new branched-chain derivative, 12-methyl-(Z)-6-tridecenoic acid . africaresearchconnects.comacs.orgvliz.beresearchgate.netresearchgate.net This finding, along with the identification of other rare fatty acids like 4,8-dimethyldecanoic acid and 13-methyl-(Z)-4-tetradecenoic acid, underscores the unique biosynthetic pathways present in these marine invertebrates. africaresearchconnects.comacs.orgvliz.beresearchgate.netresearchgate.netresearchgate.net The presence of such branched-chain fatty acids is of particular interest to chemotaxonomy and for understanding the metabolic capabilities of marine sponges.

| Compound Name | Organism | Location/Source |

| This compound | Pseudosuberites sp., Suberites massa | Senegalese Coastal Waters |

| 12-methyl-(Z)-6-tridecenoic acid | Pseudosuberites sp., Suberites massa | Senegalese Coastal Waters |

Presence in Terrestrial Biological Systems

While the initial discoveries of this compound were in marine life, structurally similar compounds, particularly cyclopentenyl fatty acids, are well-documented in the terrestrial plant kingdom.

Identification of Cyclopentenyl Derivatives (e.g., Gorlic Acid)

Gorlic acid , chemically known as 13-(2-cyclopenten-1-yl)-6-tridecenoic acid, is a notable structural analog of this compound. cymitquimica.com It is a liquid unsaturated acid that occurs as a glyceride, particularly in chaulmoogra oil. merriam-webster.com This oil is derived from the seeds of trees in the Flacourtiaceae family, such as Hydnocarpus wightiana and Taraktogenos kurzii (also known as Hydnocarpus kurzii). rjpponline.org Gorlic acid is one of the main unsaturated cyclic fatty acids found in these oils, with its concentration varying from 1.4% to 25% in the seed oils of several plants within this family. rjpponline.orggerli.com

The biosynthesis of these cyclopentenyl fatty acids in plants of the Flacourtiaceae family is a topic of scientific interest. Studies have shown that aleprolic acid, another cyclopentenyl carboxylic acid, can act as a primer for the synthesis of these cyclic fatty acids. plantfadb.orgnih.gov This biosynthetic pathway, involving chain-lengthening of a cyclic starter molecule, is a unique feature of this plant family. plantfadb.orgnih.gov

Phytochemical Profiling of Plant Extracts Containing Related Compounds

The seeds of various Hydnocarpus species, belonging to the family Achariaceae (formerly Flacourtiaceae), are the primary source of chaulmoogra oil. rjpponline.orgresearchgate.net This oil is a complex mixture of fatty acids, with its primary active components being the cyclopentenyl fatty acids: chaulmoogric acid and hydnocarpic acid, along with gorlic acid. rjpponline.org These compounds are notable for not being commonly found in other seed fats outside of the Flacourtiaceae family. rjpponline.org

Phytochemical screening of extracts from plants like Hydnocarpus pentandrus and Hydnocarpus kurzii has confirmed the presence of a diverse range of chemical constituents, including glycosides, flavonoids, tannins, and the characteristic fatty acids of chaulmoogra oil. researchgate.netresearchgate.nettjnpr.org The oil itself is a fixed oil, meaning it is non-volatile, and has a characteristic yellowish to brownish color and a harsh, unpleasant taste. rjpponline.org

| Plant Species | Family | Related Compound | Part of Plant |

| Hydnocarpus anthelminthica | Flacourtiaceae | Gorlic Acid | Seeds |

| Hydnocarpus kurzii | Flacourtiaceae | Gorlic Acid | Seeds |

| Hydnocarpus wightianus | Flacourtiaceae | Gorlic Acid | Seeds |

| Caloncoba echinata | Flacourtiaceae | Cyclopentenyl fatty acids | Seeds, Leaves |

Chemical Synthesis Methodologies for Z 6 Tridecenoic Acid

Alternative Olefin Metathesis and Cross-Coupling Strategies

While the Wittig reaction is the most common method, other modern synthetic techniques offer potential, albeit less frequently documented, routes to (Z)-6-tridecenoic Acid.

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by cleaving and reforming carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. sigmaaldrich.comharvard.edu A cross-metathesis reaction could theoretically form this compound by reacting 1-octene (B94956) with an appropriate ω-unsaturated carboxylic acid ester, such as methyl 6-heptenoate. The development of Z-selective metathesis catalysts makes this a viable strategy for controlling the stereochemistry of the resulting double bond. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are fundamental in modern organic synthesis for forming carbon-carbon bonds. nih.govbeilstein-journals.org A potential Suzuki coupling strategy could involve reacting a (Z)-1-halo-1-heptene with an organoboron reagent derived from a 6-carbon carboxylic acid derivative. The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and ligands, providing a potential pathway to the desired (Z)-isomer. beilstein-journals.orgd-nb.info

Synthesis of Deuterated and Enantiomeric Probes for Biochemical Investigations

For detailed biochemical and metabolic studies, isotopically labeled versions of this compound are invaluable. Deuterium (B1214612) (²H or D) is often incorporated into molecules to trace their metabolic pathways or to study reaction mechanisms without significantly altering the chemical properties of the compound.

The synthesis of deuterated this compound can be achieved by modifying the Wittig synthesis approach. For example, using a deuterated version of heptanal (B48729) (e.g., nonanal-d18 (B569523) in a similar synthesis) as a starting material would result in a final product with deuterium atoms on the alkyl tail. ansto.gov.au Similarly, starting with a deuterated phosphonium (B103445) salt would place the deuterium label on the carboxylic acid side of the molecule. The synthesis of various deuterated fatty acids, including tridecanoic acids, has been reported and these methods can be adapted for this specific purpose. acs.orgnih.goveuropa.eu

While this compound itself is not chiral, the synthesis of enantiomeric probes becomes relevant when studying enzymes that interact with specific prochiral centers on the fatty acid chain. The synthesis of specific enantiomers of deuterated fatty acids often involves enzymatic resolution or the use of chiral auxiliaries to create stereocenters with high enantiomeric purity. nih.govresearchgate.net For instance, a racemic alcohol intermediate could be resolved into its separate enantiomers using lipase-catalyzed reactions, with each enantiomer then carried forward through a series of steps to produce the final, enantiomerically pure, deuterated fatty acid. nih.govnih.gov

Advanced Analytical Methodologies for Z 6 Tridecenoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of fatty acid analysis, enabling the separation of individual compounds from intricate mixtures. For (Z)-6-Tridecenoic Acid, both gas and liquid chromatography, coupled with mass spectrometry, provide powerful tools for its identification and measurement.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like fatty acids. However, to enhance their volatility and improve chromatographic behavior, fatty acids are often converted into more stable ester derivatives, such as fatty acid methyl esters (FAMEs). For the precise determination of double bond positions, which is not always clear from the mass spectra of FAMEs, derivatization into N-acyl pyrrolidides is a valuable strategy.

The mass spectra of N-acyl pyrrolidide derivatives of unsaturated fatty acids exhibit characteristic fragmentation patterns that allow for the unambiguous localization of the double bond. The pyrrolidide group directs fragmentation, producing a series of ions that reveal the original position of unsaturation. This method has been successfully applied to identify a wide array of fatty acids, including unusual ones found in marine organisms like sponges. researchgate.net In the analysis of complex fatty acid mixtures, GC-MS of N-acyl pyrrolidides provides crucial structural information that complements data obtained from FAME analysis. researchgate.net

Table 1: GC-MS Analysis of Fatty Acid Derivatives

| Analytical Technique | Derivative | Information Obtained | Reference |

|---|---|---|---|

| GC-MS | Fatty Acid Methyl Ester (FAME) | Identification and quantification of fatty acids. | researchgate.net |

Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for the analysis of intact fatty acids without the need for derivatization. nih.gov This technique is advantageous as it reduces sample preparation time and potential artifacts associated with derivatization. LC-MS is highly sensitive and selective, allowing for the detection and quantification of a broad range of fatty acids, including novel ones. nih.gov

In a typical LC-MS analysis of fatty acids, a reversed-phase column is used to separate the compounds based on their hydrophobicity. The separated molecules are then ionized, commonly using electrospray ionization (ESI), and detected by a mass spectrometer. Tandem mass spectrometry (LC-MS/MS) can be employed to obtain structural information through collision-induced dissociation, which generates characteristic fragment ions. jsbms.jpnih.gov This method has been successfully applied to the comprehensive analysis of fatty acid metabolites produced by gut microbiota. jsbms.jp

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules. Nuclear magnetic resonance and infrared spectroscopy are key techniques used to confirm the molecular structure and identify the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. scielo.org.zaresearchgate.net Both ¹H and ¹³C NMR are used to elucidate the structure of fatty acids. The chemical shifts, coupling constants, and signal integrations in an NMR spectrum allow for the precise assignment of each proton and carbon atom in the molecule.

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | 10-12 | 175-185 |

| Olefinic (C=CH ) | 5.3-5.4 | 120-140 |

| Allylic (C=C-CH ₂) | ~2.0 | ~27 |

| α to COOH (-CH ₂COOH) | ~2.3 | ~34 |

| Methylene (-CH₂-) | 1.2-1.6 | 22-32 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.comresearchgate.net For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the carboxylic acid group and the carbon-carbon double bond.

The carboxylic acid functional group gives rise to a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1730 and 1700 cm⁻¹. vscht.cz The presence of the cis-carbon-carbon double bond would be indicated by a C=C stretching vibration around 1650 cm⁻¹ and a =C-H stretching vibration just above 3000 cm⁻¹. vscht.cz The aliphatic C-H bonds of the alkyl chain would show stretching vibrations in the 2960-2850 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1730-1700 (strong) vscht.cz |

| Alkene | C=C stretch | ~1650 (medium) |

| Alkene | =C-H stretch | >3000 |

Stereochemical Assignment Methodologies for (Z)-Configuration

The assignment of the (Z)-configuration (cis) of the double bond is crucial for the complete characterization of 6-Tridecenoic Acid. The E/Z nomenclature system is used when the cis/trans designation is ambiguous and is based on the Cahn-Ingold-Prelog (CIP) priority rules. uou.ac.in For the (Z) isomer, the higher-priority groups on each carbon of the double bond are on the same side. uou.ac.inyoutube.com

The configuration of the double bond can often be determined from NMR data. In ¹H NMR, the coupling constant (J-value) between the two vinyl protons is typically smaller for a cis-alkene (in the range of 6-12 Hz) compared to a trans-alkene (12-18 Hz). Furthermore, ¹³C NMR can also provide clues, as the chemical shifts of the allylic carbons in a cis-isomer are shielded (appear at a lower ppm value) compared to the trans-isomer due to steric interactions. ethernet.edu.et The absence of a strong band around 970-960 cm⁻¹ in the IR spectrum, which is characteristic of the out-of-plane bending of a trans-C-H bond, also supports a cis configuration.

Application of Internal Standards in Quantitative Analysis

Quantitative analysis of this compound, particularly in complex biological matrices, necessitates the use of internal standards to ensure accuracy and precision. The primary role of an internal standard is to correct for the analyte loss during sample preparation—including extraction, and derivatization—and to compensate for variations in instrument response during analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). jianhaidulab.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to the sample at the beginning of the analytical procedure. jianhaidulab.comlipidomicstandards.org

The ideal internal standard for this compound analysis should meet several criteria:

It should not be naturally present in the sample.

It must exhibit similar chromatographic behavior and ionization efficiency to this compound. lipidomicstandards.org

It should be chemically stable and not react with the sample matrix or derivatization reagents.

It must be clearly distinguishable from the analyte and other matrix components in the chromatogram.

Types of Internal Standards

For fatty acid analysis, two main categories of internal standards are commonly employed: stable isotope-labeled analogs and structurally related compounds like odd-chain fatty acids.

Stable Isotope-Labeled Standards : These are considered the "gold standard" for quantitative mass spectrometry. lipidomicstandards.org A stable isotope-labeled version of this compound, such as a deuterated (²H or D) or carbon-13 (¹³C) labeled analog, would be the most effective choice. isotope.comnih.gov These standards have nearly identical chemical and physical properties to the unlabeled analyte, meaning they co-elute chromatographically and experience similar extraction recovery and ionization efficiency. nih.gov The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. nih.gov

Odd-Chain Fatty Acids : When a specific isotope-labeled standard is unavailable or cost-prohibitive, odd-chain fatty acids are a common alternative. nih.govmdpi.com Compounds such as Tridecanoic acid (C13:0) and Heptadecanoic acid (C17:0) are frequently used because they are typically absent or present at very low concentrations in many biological samples. nih.govmdpi.comchemicalbook.com Their structural similarity to this compound (a C13 fatty acid) makes them suitable for mimicking its behavior during the analytical process. For instance, Tridecanoic acid has been successfully used as an internal standard for the analysis of various fatty acids in diverse samples like intramuscular fat and wastewater. chemicalbook.com

Methodology and Data Interpretation

The standard procedure involves adding a precise amount of the chosen internal standard to the sample before lipid extraction. lipidmaps.org Following extraction and derivatization (e.g., to form fatty acid methyl esters (FAMEs) for GC analysis), the sample is injected into the chromatograph. jianhaidulab.com The detector response for both the this compound and the internal standard is measured by integrating their respective chromatographic peak areas.

Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of a this compound standard and the same constant concentration of the internal standard. jianhaidulab.comlipidmaps.org This ratiometric approach effectively cancels out variations, leading to a highly reliable quantification of the target analyte.

Below are interactive tables summarizing potential internal standards and typical analytical parameters.

| Internal Standard | Type | Rationale for Use | Common Analytical Technique |

|---|---|---|---|

| This compound-dx | Stable Isotope-Labeled | "Gold standard"; identical chemical properties and chromatographic retention time to the analyte, ensuring the most accurate correction for sample loss and instrument variability. | GC-MS, LC-MS/MS |

| Heptadecanoic acid (C17:0) | Odd-Chain Saturated Fatty Acid | Structurally similar, not typically endogenous in high amounts, and widely used as a general internal standard for fatty acid profiling. nih.govmdpi.com | GC-MS (as FAME) |

| Tridecanoic acid (C13:0) | Odd-Chain Saturated Fatty Acid | Same carbon chain length as the analyte, leading to similar extraction efficiency. Used for quantifying fatty acids in various matrices. chemicalbook.com | GC-MS (as FAME) |

| Parameter | Typical Setting / Description |

|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |

| Column | Capillary column (e.g., DB-23, HP-88) with high polarity, suitable for FAME separation. |

| Injection Mode | Splitless injection to maximize sensitivity for trace-level analysis. jianhaidulab.com |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. |

| Oven Temperature Program | Initial temp ~100°C, ramped to ~240°C. The program is optimized to separate various fatty acid chain lengths and isomers. |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can offer higher sensitivity for certain derivatized fatty acids. jianhaidulab.com |

| MS Detection Mode | Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy. |

Ecological and Biological Roles of Z 6 Tridecenoic Acid and Its Derivatives

Role in Interspecies Interactions and Chemical Ecology

The structure of (Z)-6-Tridecenoic acid, a long-chain unsaturated fatty acid, suggests potential roles in chemical communication and defense, analogous to other well-studied fatty acids and their derivatives.

Potential as Signaling Molecules or Pheromones (Hypothesis-driven research)

Many insects, particularly moths, utilize fatty acid derivatives as sex pheromones to attract mates. These molecules are often C10-C18 hydrocarbons with specific double bond positions and functional groups (e.g., alcohol, aldehyde, or acetate). The biosynthesis of these pheromones involves the modification of common fatty acids through desaturation, chain-shortening (often via β-oxidation), and reduction.

While direct evidence is lacking for this compound, its status as a C13 odd-chain fatty acid makes it an intriguing candidate for a pheromone precursor. Odd-chain fatty acids are generally less common than their even-chain counterparts. Their biosynthesis typically starts with propionyl-CoA instead of acetyl-CoA, leading to a different set of potential downstream products. It is hypothesized that specialized enzymatic pathways in certain organisms could potentially utilize this compound as a specific building block for unique signaling molecules. Further research, focusing on the pheromone glands of insects that have not been fully characterized, may reveal the presence and function of this specific acid.

Contribution to Microbial or Plant Defense Mechanisms (non-antibiotic/antimicrobial focus)

Plants and microbes produce a vast array of fatty acid-derived compounds, known as oxylipins, that play crucial roles in defense against herbivores and pathogens. These molecules can act as signaling agents to activate defense gene expression or regulate programmed cell death. While many studies focus on the direct antimicrobial properties of these compounds, their non-antibiotic roles are equally important. For instance, certain fatty acid derivatives can deter feeding by herbivores or interfere with pathogen recognition.

Given this context, it is plausible that this compound could serve as a precursor to defensive compounds in certain species. Its specific structure could be modified by lipoxygenases and other enzymes to produce signaling molecules that mediate plant-herbivore or plant-pathogen interactions. However, empirical studies are required to detect this compound in plant tissues under stress and to elucidate its potential role in defense signaling pathways.

Metabolic Flux and Incorporation Studies in Model Organisms (non-human)

The study of how organisms synthesize and utilize specific fatty acids is crucial to understanding their physiological roles. For an uncommon fatty acid like this compound, metabolic studies are key to uncovering its function.

The biosynthesis of odd-chain fatty acids begins with the primer propionyl-CoA, which is condensed with malonyl-CoA units by fatty acid synthase. This pathway is distinct from the acetyl-CoA priming used for even-chain fatty acids. The double bond at the 6th position would be introduced by a specific desaturase enzyme.

Metabolic flux analysis using isotopically labeled precursors (e.g., labeled propionate) in model organisms, such as the yeast Yarrowia lipolytica or various insect cell lines, could confirm the biosynthetic pathway of this compound. Such studies would quantify the flow of carbon through the pathway and demonstrate how the synthesis of this specific fatty acid is regulated in response to different physiological conditions or environmental stimuli. Incorporation studies, where labeled this compound is supplied to an organism, could track its distribution into different lipid classes (e.g., phospholipids (B1166683), triacylglycerols) and identify its metabolic fate, providing clues to its biological function.

Comparative Lipidomics and Fatty Acid Profiling in Diverse Biota

Lipidomics, the large-scale study of lipids, allows for the comprehensive profiling of fatty acids in an organism. Identifying the presence and abundance of this compound across different species is a critical first step in understanding its ecological distribution and potential significance.

Odd-chain fatty acids are known to occur in various bacteria, marine organisms, and some plants and animals, though typically at lower concentrations than even-chain fatty acids. Comparative fatty acid profiling across a wide range of biota is necessary to pinpoint species or ecological niches where this compound may be more prevalent. Marine invertebrates, particularly sponges and their associated microbial symbionts, are known sources of unusual fatty acids and represent a promising area for investigation.

The table below illustrates a hypothetical comparative profile where this compound might be detected, based on the known distribution of other rare, odd-chain fatty acids.

| Organism Group | Representative Species (Hypothetical) | This compound (% of Total Fatty Acids) | Primary Fatty Acids Detected |

| Marine Sponges | Spongia sp. | 0.5 - 1.5% | Palmitic acid, Oleic acid, Eicosapentaenoic acid |

| Marine Bacteria | Vibrio sp. (symbiotic) | 0.1 - 0.8% | Palmitoleic acid, Palmitic acid, Vaccenic acid |

| Insects | Lepidoptera sp. (pheromone gland) | < 0.1% | Palmitic acid, Oleic acid, Linoleic acid |

| Plants | Boraginaceae family | Not Detected | α-Linolenic acid, Linoleic acid, Oleic acid |

This table is for illustrative purposes to demonstrate how data would be presented and is based on hypothetical findings, as specific data for this compound is not widely available.

Future lipidomic studies employing advanced analytical techniques like high-resolution mass spectrometry are essential to screen diverse biological samples for the presence of this compound. Discovering its natural sources will pave the way for targeted research into its specific biological and ecological roles.

Biotechnological Production and Pathway Engineering for Z 6 Tridecenoic Acid

Heterologous Biosynthesis in Engineered Microorganisms

Heterologous biosynthesis involves introducing the genetic instructions for a specific metabolic pathway into a host microorganism, or "chassis," that does not naturally produce the target compound. nih.gov Organisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently used as hosts due to their well-understood genetics, rapid growth, and established genetic engineering tools. nih.govsciopen.com By engineering the metabolic pathways of these microbes, they can be transformed into cellular factories for the production of (Z)-6-Tridecenoic Acid. A key advantage of this approach is the potential for scalable and cost-effective production from renewable resources. mdpi.com

Metabolic engineering is crucial for optimizing the production of fatty acids in microbial hosts. These strategies are designed to direct the flow of carbon and energy toward the synthesis of the desired molecule. Key strategies include:

Increasing Precursor Supply : The biosynthesis of fatty acids is dependent on the availability of key precursor molecules, primarily acetyl-CoA and malonyl-CoA. mdpi.com For odd-chain fatty acids like this compound, an adequate supply of propionyl-CoA is also essential. Engineering efforts focus on upregulating the pathways that produce these precursors. For instance, enhancing the supply of cytosolic acetyl-CoA is a common target in yeast. mdpi.com

Blocking Competing Pathways : To maximize the carbon flux towards fatty acid synthesis, pathways that divert precursors or degrade the final product are often blocked or downregulated. A primary target is the β-oxidation pathway, which is responsible for fatty acid degradation. Deleting key genes in this pathway, such as those encoding acyl-CoA oxidases (POX) or the multifunctional enzyme (MFE1), has been shown to increase lipid accumulation. frontiersin.orgnih.gov

Enhancing Cofactor Availability : Fatty acid synthesis is an energy-intensive process that requires a significant amount of reducing power in the form of NADPH. mdpi.com Engineering the pentose phosphate pathway or other NADPH-generating pathways can boost fatty acid production by ensuring the necessary cofactors are available for the biosynthetic enzymes. mdpi.com

To produce this compound specifically, the host organism's enzymatic machinery must be tailored. This involves the overexpression of enzymes that are critical for both chain elongation and the introduction of the specific double bond.

The formation of the cis double bond at the 6th carbon position is catalyzed by a specific fatty acid desaturase, likely a Δ6-desaturase. These enzymes are pivotal in creating unsaturated fatty acids from their saturated counterparts. nih.govbiorxiv.org The core strategy would involve:

Selection of a Suitable Desaturase : Identifying a Δ6-desaturase that can efficiently use the C13 precursor, tridecanoyl-ACP or tridecanoyl-CoA, as a substrate.

Gene Overexpression : Introducing and overexpressing the gene for this desaturase in the microbial host. Studies on other unsaturated fatty acids, such as γ-linolenic acid (GLA), have demonstrated that overexpressing desaturase genes can significantly increase product yield. researchgate.netfrontiersin.org For example, simultaneous overexpression of Δ6-, Δ12-, and Δ9-desaturases has been shown to increase GLA production by 1.9-fold in the fungus Mucor circinelloides. researchgate.netfrontiersin.org

The following table illustrates the potential impact of overexpressing key desaturase enzymes on the production of an unsaturated fatty acid, based on findings from GLA research, which serves as a model for this compound production.

| Engineered Strain | Key Overexpressed Enzyme(s) | Relative Product Yield Increase (Hypothetical) | Reference Principle |

|---|---|---|---|

| Host + Δ6-Desaturase | Δ6-Desaturase | 1.5x | researchgate.net |

| Host + Δ6-Desaturase + Δ9-Desaturase | Δ6-Desaturase, Δ9-Desaturase | 1.9x | frontiersin.org |

| Host + Δ6-Desaturase + Precursor Pathway Upregulation | Δ6-Desaturase | >2.0x | mdpi.comnih.gov |

Cell-Free Enzymatic Synthesis Systems

Cell-free enzymatic synthesis represents an alternative "bottom-up" approach to bioproduction. rsc.orged.ac.uk Instead of using whole living cells, these systems utilize the necessary enzymes in a reaction vessel (in vitro). nih.gov This strategy offers several advantages, including the elimination of cell walls as a barrier, removal of competing metabolic pathways, and direct control over reaction conditions, which can lead to higher product purity and yield. ed.ac.uknih.gov It also allows for the synthesis of compounds that may be toxic to living cells.

A successful cell-free system requires a reliable source of active and stable enzymes. The enzymes required for this compound synthesis—including fatty acid synthases, thioesterases, and a specific Δ6-desaturase—are typically produced recombinantly in host organisms like E. coli and then purified.

To enhance the economic viability and operational stability of cell-free systems, the enzymes are often immobilized. academie-sciences.frresearchgate.net Immobilization involves attaching the enzymes to a solid support material, which offers several benefits:

Reusability : Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple batches, significantly reducing costs. researchgate.net

Enhanced Stability : The process of immobilization can protect enzymes from degradation caused by temperature, pH, or solvents, thereby extending their operational lifetime. academie-sciences.fr

Continuous Processing : Immobilized biocatalysts are well-suited for use in continuous flow reactors, which can improve process efficiency and productivity. researchgate.net

Simplified Purification : Since the enzyme is fixed to a support, the final product is not contaminated with the biocatalyst, simplifying downstream processing. researchgate.net

Various carrier materials and methods can be used, including adsorption onto porous materials, covalent attachment, or encapsulation within gels. researchgate.netnih.gov

The open nature of cell-free systems allows for precise optimization of reaction parameters to maximize both the yield and the stereoselectivity of this compound. nih.gov Key factors that can be controlled include:

Substrate and Cofactor Concentration : The concentrations of precursors (e.g., propionyl-CoA, malonyl-CoA) and essential cofactors (ATP, NADPH) can be maintained at optimal levels.

pH and Temperature : These conditions can be fine-tuned to match the optimal activity profile of the enzymes in the pathway, particularly the rate-limiting desaturase.

Product Removal : In some systems, the product can be removed from the reaction as it is formed to prevent feedback inhibition of the enzymes.

A significant advantage of enzymatic synthesis is the high degree of stereoselectivity. nih.gov The formation of the cis (Z) double bond in this compound is dictated by the specific three-dimensional structure of the desaturase's active site. This inherent property of the enzyme ensures that the desired isomer is produced with high fidelity, a feat that is often challenging to achieve with traditional chemical synthesis.

Substrate Utilization and Precursor Engineering for Enhanced Yield

Whether using whole-cell or cell-free systems, the final yield of this compound is fundamentally linked to the efficient conversion of substrates into the necessary biosynthetic precursors. sciopen.com Precursor engineering aims to increase the intracellular pools of the specific building blocks required for the target molecule.

For an odd-chain fatty acid like this compound, the key precursors are propionyl-CoA and acetyl-CoA. Engineering strategies focus on augmenting the supply of these molecules:

Propionyl-CoA Enhancement : In many standard laboratory hosts, the native supply of propionyl-CoA is low. Production can be enhanced by engineering pathways that convert common metabolites (like succinate) or alternative feedstocks into propionyl-CoA. Additionally, blocking the degradation of propionyl-CoA, for instance by deleting the PHD1 gene (encoding 2-methylcitrate dehydratase) in Y. lipolytica, has been shown to promote the production of odd-chain fatty acids. mdpi.com

Acetyl-CoA and Malonyl-CoA Flux : Increasing the flux towards acetyl-CoA and its subsequent conversion to malonyl-CoA is a foundational strategy for boosting all fatty acid production. mdpi.com This can involve overexpressing enzymes like acetyl-CoA carboxylase.

The table below summarizes engineering strategies aimed at improving precursor supply for fatty acid production.

| Engineering Target | Strategy | Expected Impact on this compound Production | Reference Principle |

|---|---|---|---|

| Propionyl-CoA Pool | Deletion of propionyl-CoA degradation pathways (e.g., phd1) | Increased incorporation of C3 units, boosting odd-chain fatty acid synthesis. | mdpi.com |

| Acetyl-CoA Pool | Upregulate pyruvate dehydrogenase complex or ATP-citrate lyase. | Increases the primary C2 building block for fatty acid elongation. | mdpi.com |

| NADPH Supply | Overexpress enzymes of the pentose phosphate pathway (e.g., G6PD, 6PGD). | Provides sufficient reducing power for the fatty acid synthase complex. | mdpi.commdpi.com |

| Carbon Flux | Downregulate competing pathways like the TCA cycle. | Redirects carbon from central metabolism towards fatty acid precursors. | nih.gov |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthetic pathway of (Z)-6-tridecenoic acid is yet to be definitively characterized. It is hypothesized to be synthesized through the general fatty acid biosynthesis pathway, involving key enzymes such as elongases and desaturases. However, the specific enzymes responsible for the production of a C13 fatty acid with a cis double bond at the sixth position are unknown.

Future research should focus on identifying and characterizing the specific elongases that cease chain elongation at thirteen carbons and the specific desaturases that introduce a double bond at the Δ6 position. biorxiv.orgnih.gov In insects, for instance, the expression of a variety of elongase- and desaturase-encoding genes is known to shape the complex profiles of cuticular hydrocarbons. biorxiv.orgnih.govbiorxiv.org Investigating the transcriptomes of organisms known to produce this compound could lead to the discovery of novel enzyme-encoding genes.

Furthermore, the regulatory networks governing the production of this compound are completely unexplored. In insects, the biosynthesis of fatty acids is intricately linked to developmental stages and physiological conditions, such as diapause. nih.gov Key genes involved in these processes include acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.govresearchgate.net Research into the upstream regulatory elements and transcription factors that control the expression of the specific elongases and desaturases involved in this compound synthesis will be crucial. Understanding these networks could provide insights into how the production of this fatty acid is controlled in response to environmental or developmental cues.

Table 1: Key Enzyme Classes in Fatty Acid Biosynthesis and Their Potential Roles in this compound Synthesis

| Enzyme Class | General Function | Potential Role in this compound Synthesis |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA, the initial and rate-limiting step in fatty acid synthesis. | Provides the building blocks for the carbon chain. |

| Fatty Acid Synthase (FAS) | Catalyzes the iterative elongation of the fatty acid chain. | Elongates the carbon chain to the required length. |

| Elongases | Further extend the carbon chain of fatty acids. | Potentially involved in reaching the specific C13 length. |

| Desaturases | Introduce double bonds at specific positions in the fatty acid chain. | Creates the characteristic (Z)-6 double bond. |

Investigation of Undiscovered Ecological Functions

The ecological role of this compound is currently a matter of speculation, though several intriguing possibilities exist based on the known functions of other unsaturated fatty acids. One promising avenue of investigation is its potential role as a semiochemical in insects. Fatty acids and their derivatives are widely used as pheromones for chemical communication, mediating behaviors such as mate recognition and aggregation. nih.goviastate.edufrontiersin.orgpurdue.edu The specific structure of this compound, with its defined chain length and double bond position, could confer the specificity required for a signaling molecule.

Another potential ecological function is its involvement in the composition of insect cuticular hydrocarbons. These lipids play a crucial role in preventing desiccation and are also involved in chemical communication. biorxiv.org The incorporation of unsaturated fatty acids like this compound could influence the fluidity and permeability of the cuticle, potentially adapting the insect to specific environmental conditions. nih.gov

Furthermore, many medium-chain fatty acids exhibit antimicrobial properties. mdpi.comresearcher.life It is plausible that this compound could function as an antifungal or antibacterial agent, protecting its producer from pathogens. researchgate.netresearchgate.net The interaction of unsaturated fatty acids with fungal membranes, leading to disruption and increased fluidity, is a known mechanism of antifungal activity. researchgate.netfrontiersin.org Future research should investigate the potential antimicrobial spectrum of this compound against a range of microbial pathogens.

Development of Advanced Synthetic Strategies for Complex Derivatives

The development of efficient and stereoselective synthetic routes to this compound and its derivatives is essential for advancing its biological study. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the stereoselective synthesis of (Z)-alkenes and could be readily applied to the synthesis of the parent compound. nih.govrsc.orgorganic-chemistry.orgnih.govsemanticscholar.orgyoutube.com

Beyond the synthesis of the natural product itself, the development of synthetic strategies for complex derivatives will be crucial for exploring its structure-function relationships. Derivatization can be used to create probes for identifying biological targets or to enhance the compound's activity. mdpi.comnih.govmdpi.comsigmaaldrich.comrestek.com For instance, the introduction of fluorescent tags or photo-cross-linking groups could help to identify binding partners in biological systems. Additionally, the synthesis of a library of analogs with systematic variations in chain length, double bond position and geometry, and the addition of functional groups will be invaluable for probing the structural requirements for any observed biological activity. nih.govrsc.org

Table 2: Potential Synthetic and Derivatization Strategies for this compound Research

| Strategy | Description | Application in this compound Research |

| Wittig Reaction | The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. Non-stabilized ylides typically favor the Z-isomer. | Stereoselective synthesis of the (Z)-6 double bond. |

| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate (B1237965) carbanions, which can also be tuned to favor Z-alkene formation. | Alternative stereoselective synthesis of the (Z)-6 double bond. |

| Esterification | Conversion of the carboxylic acid to an ester, such as a methyl ester (FAME). | Facilitates analysis by gas chromatography and can be a precursor for other derivatives. |

| Silylation | Reaction with a silylating agent to form a trimethylsilyl (B98337) (TMS) ester. | Increases volatility and stability for gas chromatography analysis. |

| Azide-Alkyne "Click" Chemistry | Introduction of an azide (B81097) or alkyne handle for subsequent conjugation to other molecules. | Creation of fluorescently labeled or biotinylated probes for target identification. |

Exploration of Structure-Function Relationships in Biological Systems (non-human, non-clinical)

A fundamental area of future research will be to establish the relationship between the chemical structure of this compound and its biological function in non-human systems. A primary focus should be on its potential antifungal activity. Studies on other unsaturated fatty acids have shown that both chain length and the position of the double bond are critical determinants of antifungal potency. nih.govnih.govcdnsciencepub.comnih.gov For example, some hydroxy unsaturated fatty acids show greater activity when the hydroxyl group is near the center of the carbon chain. nih.govnih.gov

By synthesizing and testing a range of isomers and analogs of this compound, it will be possible to delineate the structural features essential for any antifungal effects. nih.govasm.orgimrpress.comdntb.gov.ua Key questions to address include: How does shifting the double bond position affect activity? Is the cis configuration essential? Does the C13 chain length confer specific targeting? Investigations into the mechanism of action could involve studying the interaction of these molecules with fungal membranes, potentially examining effects on membrane fluidity and integrity. frontiersin.orgnih.gov The ergosterol (B1671047) content of fungal membranes has been implicated in the sensitivity to some antifungal fatty acids. nih.gov

In the context of insect biology, structure-function studies could focus on its role as a semiochemical. By presenting insects with synthetic this compound and its isomers, researchers can determine the precise structural requirements for eliciting a behavioral response. This could involve electroantennography to measure the response of olfactory neurons, followed by behavioral assays to observe the insect's reaction.

The exploration of these future research directions will undoubtedly shed light on the enigmatic this compound, potentially revealing novel enzymes, ecological interactions, and molecules with valuable biological activities.

Q & A

Q. How can (Z)-6-Tridecenoic Acid be reliably identified and quantified in biological matrices?

Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilyl derivatives) to enhance volatility and detection sensitivity. Validate the method with internal standards and calibration curves to ensure accuracy and precision. Cross-reference retention indices and fragmentation patterns with databases like NIST Chemistry WebBook . For biological samples, employ lipid extraction protocols (e.g., Folch method) to isolate the compound prior to analysis .

Q. What experimental designs are optimal for synthesizing this compound in laboratory settings?

Methodological Answer: Utilize stereoselective synthesis via Wittig or cross-metathesis reactions to ensure the Z-configuration. Monitor reaction progress using thin-layer chromatography (TLC) and confirm stereochemistry via nuclear Overhauser effect (NOE) NMR experiments. Optimize reaction conditions (e.g., temperature, catalysts) using factorial design experiments to maximize yield and purity .

Q. How should researchers address inconsistencies in reported physicochemical properties of this compound?

Methodological Answer: Conduct systematic reproducibility studies under controlled conditions (e.g., standardized solvents, temperatures). Compare results with primary literature and authoritative databases like NIST. Use statistical tools (e.g., ANOVA) to identify outliers and assess measurement variability. Document protocols rigorously to minimize methodological discrepancies .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound in cellular systems?

Methodological Answer: Employ transcriptomic or metabolomic profiling to identify pathways modulated by the compound. Use inhibitors/knockdown models (e.g., siRNA) to validate target interactions. For enzymatic assays, optimize buffer pH and substrate concentrations to mimic physiological conditions. Analyze dose-response curves to determine IC₅₀ values and mode of inhibition (competitive/non-competitive) .

Q. How can conflicting data on the environmental stability of this compound be resolved?

Methodological Answer: Design controlled degradation studies under varying conditions (UV exposure, pH, temperature). Quantify degradation products via liquid chromatography-tandem MS (LC-MS/MS) and apply kinetic modeling (e.g., first-order decay) to predict half-lives. Compare results across studies using meta-analysis to identify confounding variables (e.g., matrix effects) .

Q. What strategies are effective for integrating this compound into lipidomic studies with high specificity?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) with ion mobility separation to distinguish isobaric lipids. Use stable isotope-labeled analogs as internal standards for quantification. Apply multivariate statistical analysis (e.g., PCA, PLS-DA) to identify lipid subclasses associated with the compound in complex mixtures .

Hypothesis-Driven Research Questions

Q. How does the Z-configuration of 6-Tridecenoic Acid influence its membrane fluidity effects compared to the E-isomer?

Methodological Answer: Prepare liposomes incorporating both isomers and measure membrane fluidity using fluorescence anisotropy with probes like DPH. Perform molecular dynamics simulations to compare acyl chain packing and hydrogen bonding patterns. Validate findings with differential scanning calorimetry (DSC) to assess phase transition temperatures .

Q. What is the role of this compound in modulating inflammatory responses in vivo?

Methodological Answer: Use murine models to administer the compound via dietary or intraperitoneal routes. Quantify cytokines (e.g., TNF-α, IL-6) via ELISA and assess leukocyte infiltration histologically. Conduct RNA-seq on immune cells to identify gene networks regulated by the compound. Include control groups with fatty acid-free diets to isolate effects .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound in bioassays?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Calculate confidence intervals for EC₅₀ values and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and power analysis to ensure reproducibility .

Q. What criteria should guide the selection of computational models for predicting this compound’s interactions with proteins?

Methodological Answer: Compare molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to assess binding affinity and stability. Validate predictions with experimental data (e.g., SPR, ITC). Prioritize force fields (e.g., CHARMM36) that accurately model lipid-protein interactions .

Literature & Reproducibility

Q. How can systematic reviews improve the synthesis of fragmented data on this compound’s metabolic roles?

Methodological Answer: Follow PRISMA guidelines to screen and extract data from primary studies. Use tools like RevMan for meta-analysis of effect sizes. Assess study quality via GRADE criteria and address heterogeneity through subgroup analysis. Publish protocols in advance (e.g., PROSPERO) to reduce bias .

Q. What steps ensure reproducibility in studies involving this compound?

Methodological Answer: Document all experimental parameters (e.g., reagent lot numbers, instrument settings) in electronic lab notebooks. Share raw data and code via repositories like Zenodo or GitHub. Use RRIDs for biological resources and adhere to FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.